3,5-dibromo-2-hydroxy-N-[(E)-1-phenylethylideneamino]benzamide
Overview
Description
3,5-dibromo-2-hydroxy-N-[(E)-1-phenylethylideneamino]benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-2-hydroxy-N-[(E)-1-phenylethylideneamino]benzamide typically involves the bromination of 2-hydroxybenzamide followed by the condensation with an appropriate aldehyde. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in a solvent such as acetic acid or dichloromethane. The condensation step involves the use of an aldehyde, such as benzaldehyde, in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and other chemicals involved.
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-2-hydroxy-N-[(E)-1-phenylethylideneamino]benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its inhibitory effects on biological pathways.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dibromo-2-hydroxy-N-[(E)-1-phenylethylideneamino]benzamide involves its interaction with specific molecular targets. For example, its inhibitory effect on photosynthetic electron transport is believed to be due to its interaction with chlorophyll a and aromatic amino acids present in the pigment-protein complexes of photosystem II . This interaction disrupts the normal electron flow, leading to a decrease in photosynthetic efficiency.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-N-phenylbenzamide: This compound is similar in structure but has only one bromine atom.
3,5-dibromo-2-hydroxy-N-phenylbenzamide: This compound lacks the phenylethylideneamino group.
Uniqueness
3,5-dibromo-2-hydroxy-N-[(E)-1-phenylethylideneamino]benzamide is unique due to the presence of both bromine atoms and the phenylethylideneamino group.
Properties
IUPAC Name |
3,5-dibromo-2-hydroxy-N-[(E)-1-phenylethylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O2/c1-9(10-5-3-2-4-6-10)18-19-15(21)12-7-11(16)8-13(17)14(12)20/h2-8,20H,1H3,(H,19,21)/b18-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQWVUKDMRVJID-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C(=CC(=C1)Br)Br)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C(=CC(=C1)Br)Br)O)/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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